REACTION_CXSMILES
|
C1(O)C=CC=CC=1.[Cl:8][C:9]1[C:15]([Cl:16])=[CH:14][C:13]([Cl:17])=[C:12]([Cl:18])[C:10]=1[NH2:11].I.[H][H].[OH-].[Na+]>[Pt].O.[Ta].C1(C)C=CC=CC=1>[Cl:16][C:15]1[CH:9]=[C:10]([CH:12]=[C:13]([Cl:17])[CH:14]=1)[NH2:11].[Cl:8][C:9]1[C:15]([Cl:16])=[CH:14][C:13]([Cl:17])=[C:12]([Cl:18])[C:10]=1[NH2:11] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C(=C(C=C1Cl)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
155 °C
|
Type
|
CUSTOM
|
Details
|
whilst stirring, under a maximum pressure of 50 bars and at 155° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling of the reaction vessel
|
Type
|
CUSTOM
|
Details
|
separated from the platinum-on-charcoal catalyst by filtration under suction
|
Type
|
CUSTOM
|
Details
|
The organic phase obtained by layer separation
|
Type
|
DISTILLATION
|
Details
|
is freed from the solvent by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(N)C=C(C1)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N)C(=C(C=C1Cl)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |